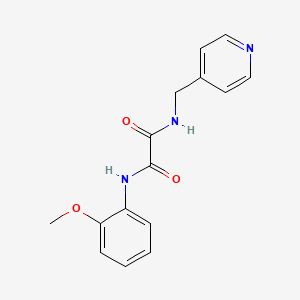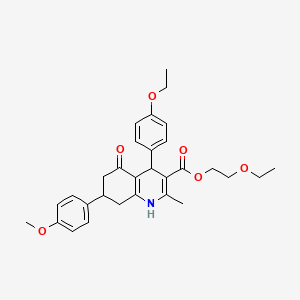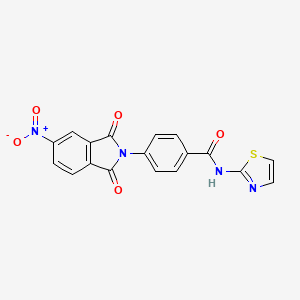
N-(2-methoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEDA is a member of the family of N-phenyl-N'-pyridinylalkanediamides, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells and tissues. In addition, this compound has been found to inhibit the activity of angiogenic factors, which are proteins that promote the growth of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under standard lab conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Furthermore, this compound has not been extensively tested in animal models, and its safety profile has not been fully characterized.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of this compound and its interactions with other signaling pathways and enzymes. Furthermore, the safety and pharmacokinetic profile of this compound need to be fully characterized to determine its potential as a therapeutic agent. Finally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 2-methoxybenzoyl chloride with 4-picolylamine in the presence of triethylamine. The resulting intermediate is then treated with ethylenediamine to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-3-2-4-12(13)18-15(20)14(19)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZKXJQVNRHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4939180.png)
![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene) bis(phenylcarbamate)](/img/structure/B4939184.png)
![ethyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B4939187.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B4939195.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4939205.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4939220.png)
![1-(ethylsulfonyl)-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4939227.png)
![1-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4939232.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4939237.png)
![7-(4-acetylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4939271.png)

